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Abstract

YM-430 is a novel small molecule that exhibits a dual mechanism of action as both a 31
adrenergic receptor antagonist and a calcium channel blocker.[1] This unique pharmacological
profile suggests its potential as an antianginal and antihypertensive agent. This technical guide
provides a comprehensive overview of the chemical structure, and known properties of YM-
430, based on available scientific literature. It includes a summary of its chemical and physical
properties, pharmacological data, and a description of the general experimental methodologies
relevant to its study. The guide also visualizes the established signaling pathways associated
with its dual activities.

Chemical Structure and Properties

YM-430 is a 1,4-dihydropyridine derivative. Its chemical identity and core properties are
summarized in the tables below.

Chemical Identification
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Identifier Value

3-(4-(((S)-2-hydroxy-3-
phenoxypropyl)amino)butyl) 5-methyl (S)-2,6-

IUPAC Name _ _ _ o
dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-
3,5-dicarboxylate

CAS Number 153192-22-4

Synonyms YM-15430, YM-154301

Physicochemical Properties

Property Value
Molecular Formula C29H35N308
Molecular Weight 553.61 g/mol
Exact Mass 553.2424

Pharmacological Properties

YM-430 is characterized by its dual antagonism of 31 adrenergic receptors and L-type calcium
channels. This combination of activities contributes to its potential therapeutic effects in
cardiovascular diseases.

Mechanism of Action

As a 31 adrenergic receptor antagonist, YM-430 competitively inhibits the binding of
catecholamines, such as norepinephrine and epinephrine, to 31 receptors, which are
predominantly found in cardiac tissue. This action leads to a reduction in heart rate and
myocardial contractility.

As a calcium channel blocker, YM-430 inhibits the influx of extracellular calcium into vascular
smooth muscle cells and cardiac myocytes by blocking L-type voltage-gated calcium channels.
This results in vasodilation and a further decrease in cardiac contractility.

Pharmacological Data
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The following table summarizes the available quantitative pharmacological data for YM-430.

Assay Species Effect IC50

3,4-Diaminopyridine-
induced rhythmic Not Specified Inhibition 59.2 nM
contractions

Arginine vasopressin-
induced ST-segment Rat (anesthetized) Inhibition 36.6 mg/kg (p.o.)
depression

Signaling Pathways

The dual mechanism of action of YM-430 involves two distinct signaling pathways. The
following diagrams illustrate the generally accepted pathways for 31 adrenergic receptor
antagonism and L-type calcium channel blockade.
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Diagram 1: 31 Adrenergic Receptor Antagonism Pathway.
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Diagram 2: L-type Calcium Channel Blockade Pathway.

Experimental Protocols

Detailed experimental protocols for YM-430 are not extensively available in the public domain.
The following sections describe general methodologies for key experiments relevant to the
characterization of a dual 31 adrenergic receptor and calcium channel antagonist.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of YM-430 for the 31 adrenergic receptor and
the L-type calcium channel.

General Protocol (Radioligand Binding):

e Membrane Preparation:
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o Isolate cell membranes from tissues or cultured cells expressing the target receptor (e.g.,
rat heart ventricles for 1 receptors, or a cell line overexpressing the L-type calcium
channel).

o Homogenize the tissue/cells in a suitable buffer and centrifuge to pellet the membranes.

o Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the
protein concentration.

e Binding Assay:

o In a multi-well plate, combine the membrane preparation with a known concentration of a
specific radioligand (e.g., [BH]CGP-12177 for 31 receptors, or [3H]nitrendipine for L-type
calcium channels).

o Add increasing concentrations of YM-430 (the competitor ligand).

o Incubate the mixture to allow binding to reach equilibrium.

o Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
o Wash the filters to remove unbound radioligand.

o Data Analysis:

[e]

Quantify the radioactivity on the filters using a scintillation counter.

[e]

Plot the percentage of specific binding against the concentration of YM-430.

o

Calculate the IC50 value (the concentration of YM-430 that inhibits 50% of the specific
radioligand binding).

o

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

In Vivo Cardiovascular Studies

Objective: To evaluate the effects of YM-430 on cardiovascular parameters in an animal model.

General Protocol (Anesthetized Rat Model):
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e Animal Preparation:

o

Anesthetize a rat with an appropriate anesthetic agent.

Cannulate the trachea for artificial ventilation.

[¢]

[e]

Insert a catheter into a carotid artery to monitor blood pressure and into a jugular vein for
drug administration.

[¢]

Place ECG electrodes to record heart rate and rhythm.
e Drug Administration and Monitoring:
o Administer YM-430 intravenously or orally at various doses.
o Continuously record blood pressure, heart rate, and ECG throughout the experiment.

o In some protocols, a specific physiological challenge may be introduced (e.qg.,
administration of a vasoconstrictor like arginine vasopressin) to assess the protective
effects of YM-430.

o Data Analysis:

o Analyze the recorded data to determine the dose-dependent effects of YM-430 on mean
arterial pressure, heart rate, and any changes in the ECG waveform (e.g., ST-segment).

o Calculate relevant parameters such as the dose required to produce a certain percentage
of inhibition of a challenged response.

Synthesis

The specific synthesis of YM-430 is not detailed in publicly available literature. However, it
belongs to the 1,4-dihydropyridine class of compounds, which are typically synthesized via the
Hantzsch dihydropyridine synthesis. This is a multi-component reaction that generally involves
the condensation of an aldehyde, two equivalents of a (3-ketoester, and ammonia or an
ammonium salt.
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Conclusion

YM-430 is a promising pharmacological agent with a dual mechanism of action that targets
both 31 adrenergic receptors and L-type calcium channels. The available data indicates its
potential utility in the management of cardiovascular conditions such as angina and
hypertension. Further in-depth studies are required to fully elucidate its pharmacological profile,
including detailed binding kinetics, pharmacokinetic and pharmacodynamic properties, and to
establish its safety and efficacy in preclinical and clinical settings. This technical guide provides
a foundational understanding of YM-430 based on the current scientific literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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